1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3/c1-33-23-9-5-8-22(15-23)29-26(32)24-17-30(18-27-24)16-20-10-12-21(13-11-20)28-25(31)14-19-6-3-2-4-7-19/h5,8-13,15,17-19H,2-4,6-7,14,16H2,1H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIXCAWVFCTJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole, a class of compounds known for diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

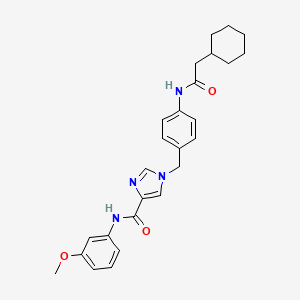

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, which is critical for its biological activity, along with a carboxamide and methoxy groups that enhance its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as:

- Tubulin : Similar to other imidazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division.

- Enzymatic Inhibition : The imidazole moiety can interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to anticancer effects through altered steroid hormone synthesis .

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Compounds similar to the one have shown IC50 values in the nanomolar range (e.g., 52 nM), indicating potent antiproliferative activity .

- Mechanism : The mechanism involves G2/M phase cell cycle arrest and induction of apoptosis. Immunofluorescence assays confirm that these compounds target tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .

Antifungal Activity

Imidazole compounds are widely recognized for their antifungal properties. Studies show that they inhibit the growth of various fungal pathogens by disrupting membrane integrity and inhibiting ergosterol biosynthesis.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of imidazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast cancer models. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .

Study 2: Cytochrome P450 Interaction

Another study focused on the interaction between imidazole compounds and cytochrome P450 enzymes. It was found that certain derivatives could selectively inhibit testosterone metabolism, suggesting potential applications in hormone-related cancers . The compound's structure allows it to effectively bind to the heme group in cytochrome P450, influencing metabolic pathways.

Summary Table of Biological Activities

Q & A

Q. What are the key structural features of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, and how do they influence its biological activity?

The compound features:

- An imidazole core with hydrogen-bonding capability.

- A 2-cyclohexylacetamido group linked to a benzyl moiety, enhancing lipophilicity and membrane permeability.

- A 3-methoxyphenylcarboxamide substituent, which may modulate receptor binding via π-π interactions.

These structural elements contribute to its potential anti-inflammatory and anticancer activities by enabling interactions with enzymes (e.g., kinases) or receptors .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves:

- Multi-step reactions : Amide coupling between 2-cyclohexylacetic acid and 4-aminobenzyl derivatives, followed by imidazole ring formation via cyclization.

- Key conditions : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) under nitrogen atmosphere.

- Purification : Column chromatography or recrystallization, monitored by TLC and confirmed via NMR (¹H/¹³C) and HRMS .

Q. How is the compound’s biological activity initially screened in academic research?

- In vitro assays : Cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (COX-2 inhibition).

- Dose-response studies : IC₅₀ values calculated to assess potency.

- Control experiments : Comparison with structurally similar analogs to establish baseline activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?

Optimization strategies include:

- Catalyst screening : Switching from palladium on carbon to Raney nickel to avoid dehalogenation byproducts (e.g., as demonstrated in imidazole derivative synthesis) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol/water mixtures improve cyclization .

- Temperature control : Maintaining 45°C during cyclization minimizes side reactions .

Q. Table 1: Example of Reaction Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd/C in ethanol | 65 | 85 |

| Raney Ni in ethanol | 92 | 98 |

| NaOH in ethanol (45°C) | 88 | 97 |

Q. What experimental approaches resolve contradictions in biological activity data across similar analogs?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) and test activity.

- Biochemical profiling : Use kinase inhibition panels to identify off-target effects.

- Computational docking : Compare binding affinities of analogs with target proteins (e.g., COX-2 or EGFR) .

Q. Table 2: SAR Comparison of Imidazole Derivatives

| Compound | Substituent | IC₅₀ (COX-2, µM) |

|---|---|---|

| Target compound | 3-methoxyphenyl | 0.45 |

| 4-Chloro analog | 4-chlorophenyl | 1.20 |

| 4-Methyl analog | 4-methylphenyl | 2.10 |

Q. What advanced analytical techniques address challenges in characterizing the compound’s stability?

- Forced degradation studies : Expose the compound to heat (60°C), light, or acidic/basic conditions, then analyze degradation products via LC-MS/MS .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers.

- X-ray crystallography : Resolve 3D structure to identify vulnerable bonds .

Q. How can researchers elucidate the compound’s mechanism of action when initial hypotheses are inconclusive?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated cells.

- CRISPR-Cas9 screening : Knock out candidate targets (e.g., kinases) to assess resistance.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified enzymes .

Q. What computational tools predict the compound’s physicochemical properties for experimental design?

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity.

- Molecular dynamics simulations : Predict solubility and stability in biological matrices.

- DFT (Density Functional Theory) : Analyze electron distribution to guide derivatization .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Validate models : Use a larger dataset of analogs to refine QSAR (Quantitative SAR) parameters.

- Adjust force fields : In molecular dynamics, modify parameters to better reflect solvent effects .

Q. What strategies ensure reproducibility in multi-step syntheses?

- Detailed SOPs : Specify solvent batch numbers, humidity controls, and catalyst activation steps.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.